molecular formula C8H10BrN B3285699 2-Bromo-5-ethylaniline CAS No. 80948-73-8

2-Bromo-5-ethylaniline

Cat. No.: B3285699
CAS No.: 80948-73-8
M. Wt: 200.08
InChI Key: GFKHQPKSQBFXEZ-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom and an ethyl group attached to the benzene ring, specifically at the 2 and 5 positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethylaniline typically involves a multi-step process starting from benzene. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Catalysts and specific reaction conditions are employed to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in 5-ethylaniline.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Major products include nitroso and nitro derivatives.

    Reduction: The primary product is 5-ethylaniline.

Scientific Research Applications

2-Bromo-5-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethylaniline involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Lacks the ethyl group, making it less hydrophobic.

    5-Ethylaniline: Lacks the bromine atom, affecting its reactivity.

    2-Chloro-5-ethylaniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

2-Bromo-5-ethylaniline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

2-bromo-5-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKHQPKSQBFXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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